molecular formula C16H26IN3O3Si B1439751 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine CAS No. 1186310-82-6

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine

Cat. No. B1439751
M. Wt: 463.39 g/mol
InChI Key: LDAXNEJQOMFZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tert-butyldimethylsilyloxy group is a common protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrolidine rings would introduce some rigidity into the molecule. The electron-withdrawing nitro group and electron-donating tert-butyldimethylsilyloxy group could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The nitro group is electron-withdrawing and can make the pyridine ring more susceptible to electrophilic attack . The tert-butyldimethylsilyloxy group can be removed under mildly acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar nitro group and nonpolar tert-butyldimethylsilyloxy group could affect its solubility. The aromatic pyridine ring could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

  • Field : Organic Synthesis

    • Application : Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine .
    • Method : The process involves an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C .
    • Results : This one-pot process gave 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in 78% yield .
  • Field : Medicinal Chemistry

    • Application : The partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system .

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As a general rule, handling of chemical substances should always include appropriate safety measures, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions involving this compound could be numerous, depending on its intended application. It could be studied for its potential uses in organic synthesis, medicinal chemistry, material science, among others .

properties

IUPAC Name

tert-butyl-[[1-(3-iodo-5-nitropyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26IN3O3Si/c1-16(2,3)24(4,5)23-11-12-6-7-19(10-12)15-13(17)8-18-9-14(15)20(21)22/h8-9,12H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAXNEJQOMFZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26IN3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120817
Record name 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine

CAS RN

1186310-82-6
Record name 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine
Reactant of Route 4
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine
Reactant of Route 5
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.